

A Technical Guide to the Fluorescence Properties of Acid Red 289

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Compound of Interest

Compound Name: Acid Red 289

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Abstract

Acid Red 289, a synthetic dye belonging to the xanthene and azo classes, demonstrates notable fluorescent properties making it a candidate for various applications in research and development, including cellular imaging and as a fluorescent tracer. This technical guide provides a comprehensive overview of the fluorescence emission spectrum of **Acid Red 289**, detailing its photophysical characteristics, experimental protocols for its analysis, and its potential applications. While specific quantitative data for **Acid Red 289** is limited in publicly available literature, this guide also draws upon the well-characterized properties of structurally related xanthene and rhodamine dyes to provide a holistic understanding of its expected behavior.

Introduction to Acid Red 289

Acid Red 289 (CAS RN: 12220-28-9) is a water-soluble dye with a molecular formula of $C_{35}H_{29}N_2NaO_7S_2$ and a molecular weight of approximately 676.74 g/mol .^{[1][2]} Its structure, which incorporates a xanthene core, is responsible for its strong absorption of light in the visible spectrum and its fluorescent properties.^[3] The presence of sulfonic acid groups enhances its water solubility, making it suitable for use in aqueous environments and biological systems.^[3] Historically, **Acid Red 289** has been utilized in the textile industry and for coloring various commercial products.^{[4][5]} Its fluorescent nature, however, opens up possibilities for more advanced scientific applications.

Photophysical Properties

The interaction of **Acid Red 289** with light is governed by its electronic structure. The extended π -electron system of the xanthene core leads to strong absorption in the visible region, and subsequent emission of light at a longer wavelength, a phenomenon known as fluorescence.[3]

Absorption and Emission Spectra

The absorption spectrum of **Acid Red 289** in water shows a maximum absorption (λ_{max}) in the range of 525-529 nm.[3][6] This corresponds to the green region of the visible spectrum, resulting in the dye's characteristic red appearance.

While a precise emission maximum for **Acid Red 289** is not extensively reported, a study on fluorescent inks containing this dye observed a broad fluorescence emission spectrum in the range of 500 nm to 700 nm upon excitation with UV light at 254 nm.[3] Generally, for xanthene dyes, the emission peak is expected to be Stokes-shifted to a longer wavelength relative to the absorption peak.

Quantum Yield and Fluorescence Lifetime

Specific data for the fluorescence quantum yield and lifetime of **Acid Red 289** are not readily available. However, by examining related xanthene and rhodamine dyes, we can infer its likely characteristics. Xanthene dyes are known for their high fluorescence quantum yields. For instance, fluorescein, a related xanthene dye, has a quantum yield of 0.85 in 0.1 N NaOH. Many rhodamine derivatives also exhibit high quantum yields.

The fluorescence lifetime of rhodamine dyes typically falls within the nanosecond range. For example, the lifetime of Rhodamine B in water is reported to be around 1.68 ns.[6] It is plausible that the fluorescence lifetime of **Acid Red 289** is of a similar order of magnitude.

Table 1: Summary of Photophysical Data for **Acid Red 289** and Related Dyes

Property	Acid Red 289	Related Dyes (for context)
Absorption Maximum (λ_{max})	525-529 nm (in water)[3][6]	Rhodamine B: ~562 nm (in water)[6]
Emission Maximum (λ_{em})	Broadly 500-700 nm (in inks, UV excitation)[3]	Rhodamine B: ~583 nm (in water)[6]
Fluorescence Quantum Yield (Φ_f)	Data not available	Fluorescein: 0.85 (in 0.1 N NaOH)
Fluorescence Lifetime (τ_f)	Data not available	Rhodamine B: 1.68 ns (in water)[6]

Solvent Effects (Solvatochromism)

The fluorescence properties of dyes like **Acid Red 289** can be influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption and emission spectra. While specific solvatochromic data for **Acid Red 289** is not available, studies on other xanthene and rhodamine dyes have shown that increasing solvent polarity can lead to either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the emission spectrum, depending on the specific dye structure. Researchers should be aware that the fluorescence of **Acid Red 289** may exhibit different characteristics in various solvents and biological microenvironments.

Experimental Protocols

Measurement of Fluorescence Emission Spectrum

The following is a general protocol for measuring the fluorescence emission spectrum of a water-soluble dye like **Acid Red 289** using a spectrofluorometer.

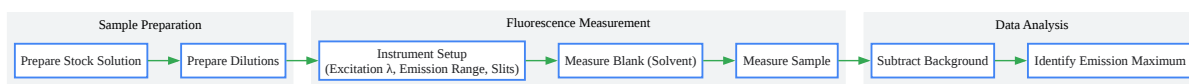
Materials:

- **Acid Red 289**
- High-purity water (or other desired solvent)

- Spectrofluorometer
- Quartz cuvettes

Procedure:

- Prepare a stock solution of **Acid Red 289** in the desired solvent (e.g., 1 mg/mL in water).
- Prepare a series of dilutions from the stock solution. For fluorescence measurements, it is crucial to work with dilute solutions (absorbance at the excitation wavelength typically < 0.1) to avoid inner filter effects.
- Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.
- Set the excitation wavelength. This should ideally be at or near the absorption maximum of the dye (e.g., 525 nm).
- Set the emission wavelength range to be scanned (e.g., 540 nm to 750 nm).
- Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity.
- Measure the fluorescence of a blank sample containing only the solvent to obtain a background spectrum.
- Measure the fluorescence of the **Acid Red 289** solutions, starting with the most dilute.
- Subtract the blank spectrum from the sample spectra to obtain the corrected fluorescence emission spectrum.
- Identify the wavelength of maximum emission (λ_{em}).



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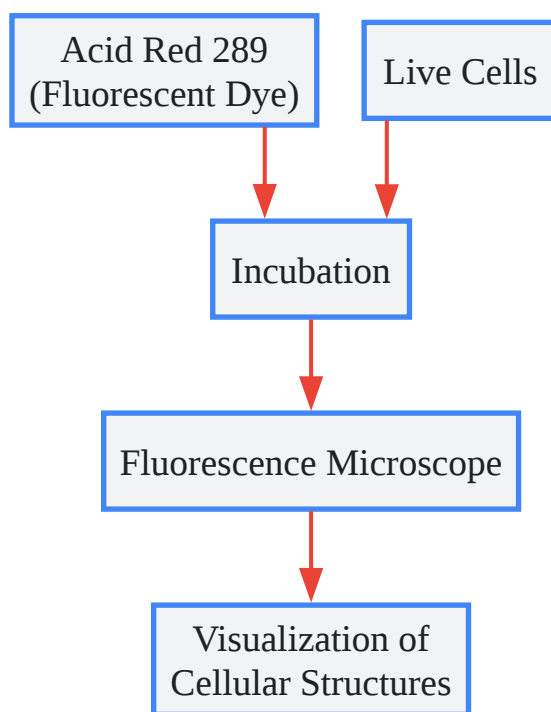
Caption: Experimental workflow for measuring the fluorescence emission spectrum.

Potential Applications in Research and Drug Development

The fluorescent properties of **Acid Red 289** suggest its utility in several research and development areas.

Cellular Imaging

As a fluorescent dye, **Acid Red 289** has the potential to be used as a stain in fluorescence microscopy to visualize cellular components.[3] Its water solubility makes it compatible with live-cell imaging. The specific cellular structures it may label would depend on its chemical properties and how it interacts with different biomolecules.



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Caption: Logical flow for the application of **Acid Red 289** in cellular imaging.

Fluorescent Tracer

In drug development and related fields, fluorescent tracers are used to track the movement and distribution of molecules. The fluorescence of **Acid Red 289** could potentially be used for such purposes, either by directly tracking the dye or by conjugating it to a molecule of interest.

Conclusion

Acid Red 289 is a fluorescent dye with promising characteristics for research applications. While a complete photophysical dataset for this specific dye is not yet available in the public domain, its classification as a xanthene dye allows for informed predictions of its behavior. Its water solubility and strong absorption in the visible spectrum make it a candidate for applications such as cellular imaging and fluorescent tracing. Further research is warranted to fully characterize its fluorescence emission spectrum, quantum yield, and lifetime to unlock its full potential in scientific research and drug development. Researchers are encouraged to perform detailed photophysical characterizations in their specific experimental systems to obtain the most accurate and relevant data.

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